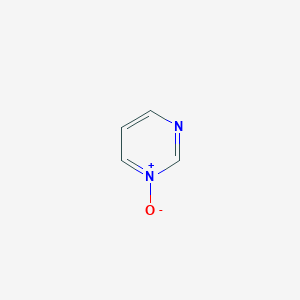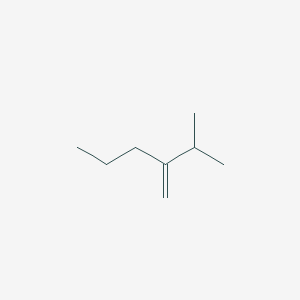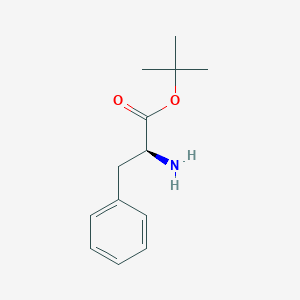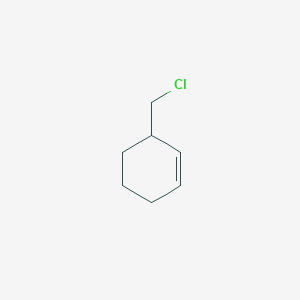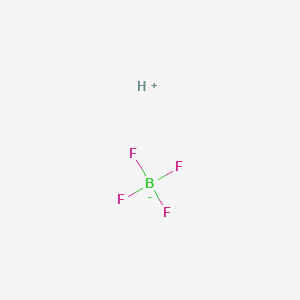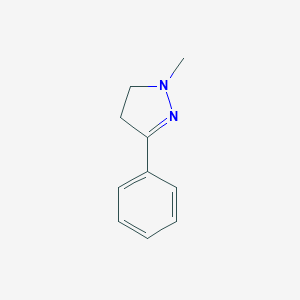
1-Methyl-3-phenyl-2-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenyl-2-pyrazoline, also known as PMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. PMP is a yellow crystalline powder with a molecular formula of C11H12N2 and a molecular weight of 160.23 g/mol.
Wirkmechanismus
The exact mechanism of action of 1-Methyl-3-phenyl-2-pyrazoline is not fully understood. However, several studies have suggested that 1-Methyl-3-phenyl-2-pyrazoline exerts its biological activities through various mechanisms. 1-Methyl-3-phenyl-2-pyrazoline has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory cytokines and mediators. 1-Methyl-3-phenyl-2-pyrazoline has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), which play a crucial role in the regulation of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-Methyl-3-phenyl-2-pyrazoline has been shown to possess several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 1-Methyl-3-phenyl-2-pyrazoline has been reported to inhibit the production of various inflammatory cytokines and mediators, such as TNF-α and IL-6. 1-Methyl-3-phenyl-2-pyrazoline has also been found to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting potent antioxidant activity. Furthermore, 1-Methyl-3-phenyl-2-pyrazoline has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-phenyl-2-pyrazoline has several advantages for lab experiments, including its high yield synthesis method and potent biological activities. However, 1-Methyl-3-phenyl-2-pyrazoline also has some limitations, including its poor solubility in water and low stability in solution.
Zukünftige Richtungen
Several future directions can be explored for 1-Methyl-3-phenyl-2-pyrazoline, including its potential use as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Furthermore, the development of novel 1-Methyl-3-phenyl-2-pyrazoline derivatives with improved solubility and stability in solution can be explored. Additionally, the investigation of the potential synergistic effects of 1-Methyl-3-phenyl-2-pyrazoline with other anti-inflammatory and antioxidant agents can be explored.
Synthesemethoden
1-Methyl-3-phenyl-2-pyrazoline can be synthesized by the reaction of 1-phenyl-2-hydrazinylidene-3-methyl-1H-pyrazol-5(4H)-one with acetic anhydride in the presence of a catalytic amount of glacial acetic acid. The reaction takes place at room temperature and yields 1-Methyl-3-phenyl-2-pyrazoline as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenyl-2-pyrazoline has been extensively studied for its biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that 1-Methyl-3-phenyl-2-pyrazoline exhibits potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-Methyl-3-phenyl-2-pyrazoline has also been found to possess potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, 1-Methyl-3-phenyl-2-pyrazoline has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
18076-03-4 |
|---|---|
Produktname |
1-Methyl-3-phenyl-2-pyrazoline |
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2-methyl-5-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C10H12N2/c1-12-8-7-10(11-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
CJZUAMFJUYJULQ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=N1)C2=CC=CC=C2 |
Kanonische SMILES |
CN1CCC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



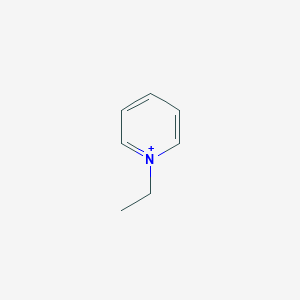
![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)

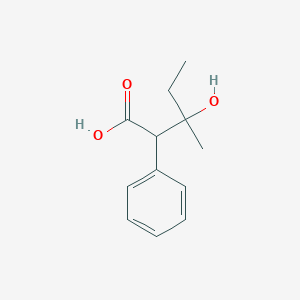
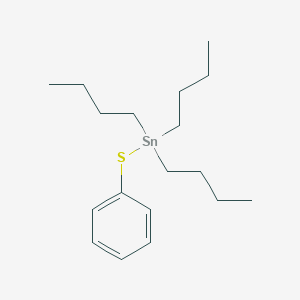
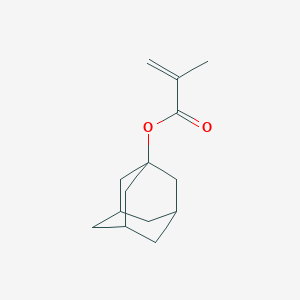
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
